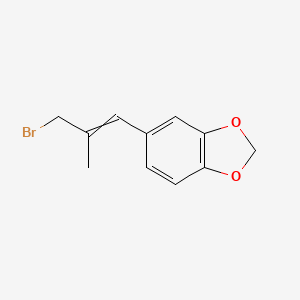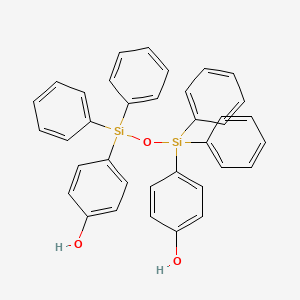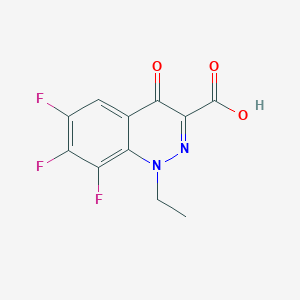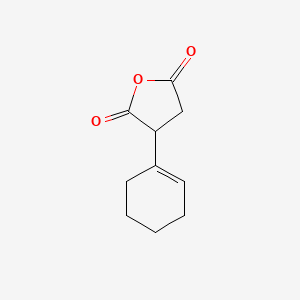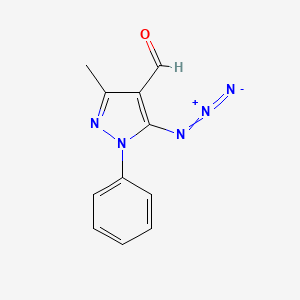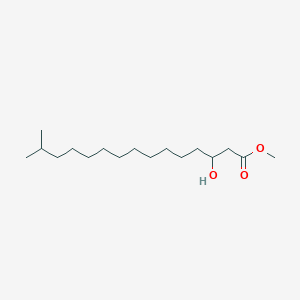
Methyl 3-hydroxy-14-methylpentadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-14-methylpentadecanoate is a methyl-branched fatty acid ester It is a derivative of pentadecanoic acid, where a hydroxyl group is attached to the third carbon and a methyl group is attached to the fourteenth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-14-methylpentadecanoate typically involves the esterification of 3-hydroxy-14-methylpentadecanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the esterification process. The use of solid acid catalysts can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-14-methylpentadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-oxo-14-methylpentadecanoate.
Reduction: 3-hydroxy-14-methylpentadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-hydroxy-14-methylpentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
作用機序
The mechanism of action of methyl 3-hydroxy-14-methylpentadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.
類似化合物との比較
Similar Compounds
Methyl pentadecanoate: Lacks the hydroxyl and methyl groups, making it less reactive.
3-hydroxy-14-methylpentadecanoic acid: The free acid form, which is more polar and has different solubility properties.
14-methylpentadecanoic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
Methyl 3-hydroxy-14-methylpentadecanoate is unique due to the presence of both a hydroxyl and a methyl group, which confer distinct chemical and physical properties
特性
CAS番号 |
112538-89-3 |
|---|---|
分子式 |
C17H34O3 |
分子量 |
286.4 g/mol |
IUPAC名 |
methyl 3-hydroxy-14-methylpentadecanoate |
InChI |
InChI=1S/C17H34O3/c1-15(2)12-10-8-6-4-5-7-9-11-13-16(18)14-17(19)20-3/h15-16,18H,4-14H2,1-3H3 |
InChIキー |
WELQZCXMSBSCDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCC(CC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


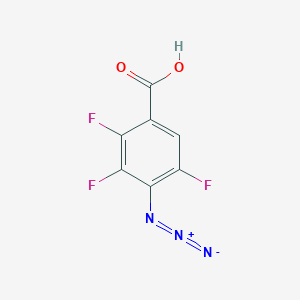
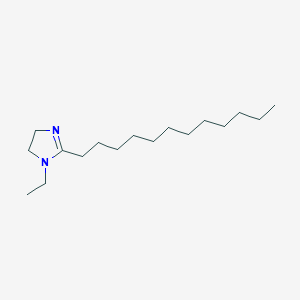
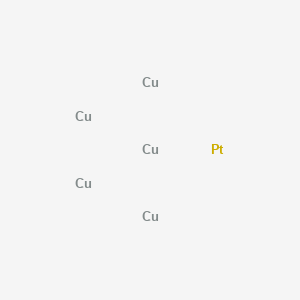
![Methyl 9-[5-(1-butoxybutyl)furan-2-YL]nonanoate](/img/structure/B14296115.png)
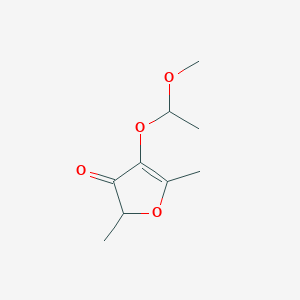
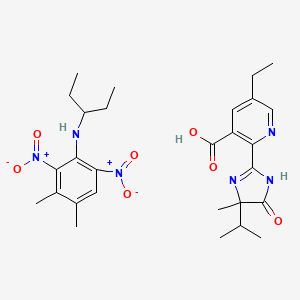
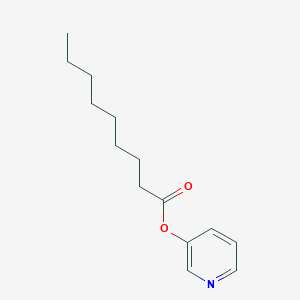

![7-(Bromomethyl)-5-methyl-2H-[1,3]dioxolo[4,5-g]quinoxalin-6(5H)-one](/img/structure/B14296150.png)
